molecular formula C22H22N6O3 B2671873 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371217-22-0

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2671873
CAS No.: 371217-22-0
M. Wt: 418.457
InChI Key: UDQGYSAZGSMUGE-UHFFFAOYSA-N
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Description

The compound’s structure suggests it is a tricyclic carboxamide derivative with pyridine and methoxyethyl substituents.

Properties

IUPAC Name

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-14-5-4-9-27-19(14)26-20-17(22(27)30)11-16(21(29)25-8-10-31-2)18(23)28(20)13-15-6-3-7-24-12-15/h3-7,9,11-12,23H,8,10,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQGYSAZGSMUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons can be made due to the absence of published data. However, hypothetical analogs might include:

Compound Class Structural Features Reported Activities Key Differences
Tricyclic kinase inhibitors Fused heterocycles with carboxamide groups EGFR, CDK inhibition Substituent (pyridin-3-ylmethyl vs. aryl)
Pyridine-containing scaffolds Methoxyethyl side chains Anti-inflammatory, antiviral Core ring system complexity

Research Findings

  • Synthetic Pathways: No synthesis routes are described in the evidence or literature.
  • Biological Data: No in vitro or in vivo studies are available to assess efficacy, toxicity, or mechanism of action.

Limitations and Recommendations

The provided evidence lacks relevance to the compound’s chemistry or pharmacology. To address this gap:

Additional Sources Needed : Patent databases, medicinal chemistry journals, or institutional reports may contain unpublished data.

Experimental Validation : Synthesis, X-ray crystallography (using SHELX ), and bioassays are required to characterize the compound.

Biological Activity

The compound 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

This compound features several notable structural elements:

  • Molecular Formula : C24_{24}H25_{25}N5_{5}O3_{3}
  • Key Functional Groups : Imino group, methoxyethyl substituent, carboxamide group, and a pyridine moiety.
PropertyDetails
Molecular Weight425.48 g/mol
IUPAC Name6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo...
SMILESCC1=CC=CN2C1=NC3=C(C2=O)...

Pharmacological Properties

Research indicates that this compound may exhibit a range of biological activities due to its structural characteristics:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with biological macromolecules such as enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50_{50} value of 20 µM. The study highlighted its potential as a lead compound for developing anticancer agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions including:

  • Substitution Reactions : Introducing functional groups through nucleophilic substitutions.
  • Oxidation/Reduction : Modifying functional groups to enhance biological activity.

Common Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideEthanol solvent
SubstitutionVarious nucleophilesRoom temperature

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